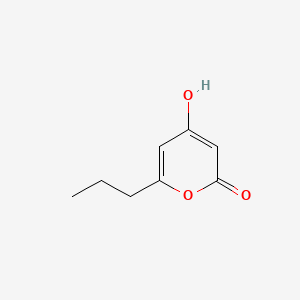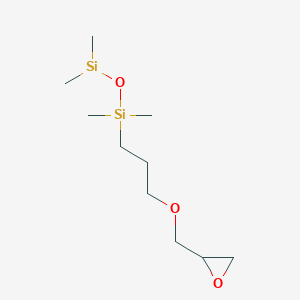
CID 6713309
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 6713309, also known as Tedizolid, is an oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. Tedizolid is known for its effectiveness against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tedizolid involves multiple steps. One efficient method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then subjected to further reactions to produce Tedizolid .
Industrial Production Methods
Industrial production of Tedizolid typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is also common to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tedizolid undergoes various chemical reactions, including:
Oxidation: Tedizolid can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups in Tedizolid, potentially altering its antibacterial properties.
Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of various Tedizolid analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions are typically derivatives of Tedizolid with modified antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections.
Wissenschaftliche Forschungsanwendungen
Tedizolid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its mechanism of action against Gram-positive bacteria.
Medicine: Extensively studied for its effectiveness in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations.
Wirkmechanismus
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone-class antibiotic with a similar mechanism of action.
Radezolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
Tedizolid is unique due to its higher potency and lower required dosage compared to Linezolid. It also has a longer half-life, allowing for once-daily dosing, which improves patient compliance .
Eigenschaften
CAS-Nummer |
18089-54-8 |
|---|---|
Molekularformel |
CH6OSi |
Molekulargewicht |
62.143 |
IUPAC-Name |
hydroxy(methyl)silane |
InChI |
InChI=1S/CH6OSi/c1-3-2/h2H,3H2,1H3 |
InChI-Schlüssel |
AIPVRBGBHQDAPX-UHFFFAOYSA-N |
SMILES |
C[SiH2]O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



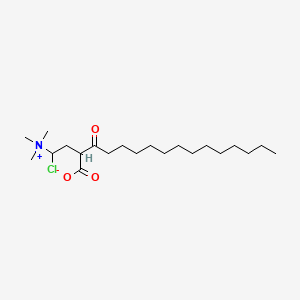
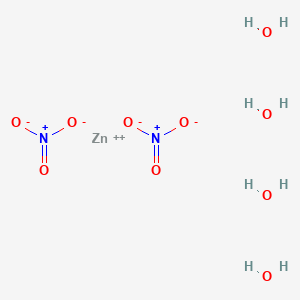
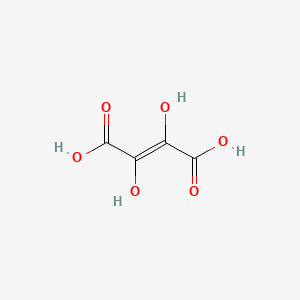

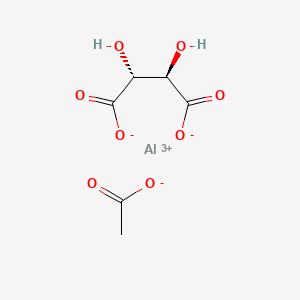
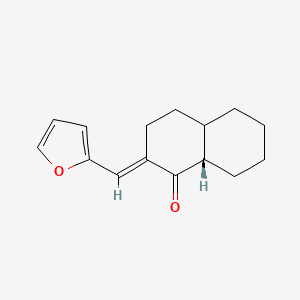
![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)

